Phloretic acid, 3-alpha-tropanyl ester, acetate
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Overview
Description
Phloretic acid, 3-alpha-tropanyl ester, acetate is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 331.4061 . This compound is a derivative of phloretic acid, which is known for its phenolic structure and carboxylic acid functional group . The esterification of phloretic acid with 3-alpha-tropanyl and acetate groups results in this unique compound.
Preparation Methods
The synthesis of phloretic acid, 3-alpha-tropanyl ester, acetate involves the esterification of phloretic acid with 3-alpha-tropanyl alcohol and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of pure silica or other catalysts can enhance the reaction efficiency and reduce unwanted by-products .
Chemical Reactions Analysis
Phloretic acid, 3-alpha-tropanyl ester, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phloretic acid, 3-alpha-tropanyl ester, acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of phloretic acid, 3-alpha-tropanyl ester, acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phloretic acid and 3-alpha-tropanyl alcohol, which can then exert their effects on various biological systems. The phenolic structure of phloretic acid allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Phloretic acid, 3-alpha-tropanyl ester, acetate can be compared with other similar compounds, such as:
Phloretic acid: The parent compound with a phenolic structure and carboxylic acid group.
3-alpha-tropanyl acetate: An ester derivative of tropanol with similar esterification properties.
Phenylpropanoic acids: A class of compounds with a benzene ring conjugated to a propanoic acid, which includes phloretic acid.
The uniqueness of this compound lies in its combined esterification of phloretic acid and 3-alpha-tropanyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23035-93-0 |
---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C19H25NO4/c1-13(21)23-17-8-3-14(4-9-17)5-10-19(22)24-18-11-15-6-7-16(12-18)20(15)2/h3-4,8-9,15-16,18H,5-7,10-12H2,1-2H3/t15-,16+,18? |
InChI Key |
XOIONEZPIOPZKT-BYICEURKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC2C[C@H]3CC[C@@H](C2)N3C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC2CC3CCC(C2)N3C |
Origin of Product |
United States |
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